8-(2-((2-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-[2-(2-chloroanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-10-11(2)25-14-15(23(3)18(27)22-16(14)26)21-17(25)24(10)9-8-20-13-7-5-4-6-12(13)19/h4-7,20H,8-9H2,1-3H3,(H,22,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMZOVDUKWQDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCNC4=CC=CC=C4Cl)N(C(=O)NC3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-((2-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class of compounds, which have garnered attention for their potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H19ClN4O2 |
| Molecular Weight | 334.80 g/mol |
| IUPAC Name | 8-(2-((2-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in key signaling pathways. Research has indicated that derivatives of imidazo[2,1-f]purines can act as:
- Serotonin receptor ligands : The compound exhibits affinity for serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders. Studies have shown that certain derivatives can act as both agonists and antagonists at these receptors .
- Phosphodiesterase inhibitors : It has been observed that this compound and its derivatives inhibit phosphodiesterase (PDE) enzymes (specifically PDE4B and PDE10A), leading to increased levels of cyclic AMP (cAMP). This mechanism is significant for its potential antidepressant and anxiolytic effects .
Antidepressant and Anxiolytic Effects
In vivo studies have demonstrated that specific derivatives of the imidazo[2,1-f]purine class exhibit notable antidepressant-like effects in animal models. For instance:
- Forced Swim Test (FST) : Selected compounds showed significant reductions in immobility time compared to control groups, indicating potential antidepressant activity. One derivative demonstrated greater efficacy than diazepam in reducing anxiety-like behavior in mice .
Case Studies
- Study on Fluorinated Derivatives : A series of fluorinated derivatives were synthesized and evaluated for their biological activities. The study found that these derivatives had significant affinity for serotonin receptors and showed promising results in behavioral tests for depression and anxiety .
- Pharmacokinetic Studies : Research involving human liver microsomes indicated favorable metabolic stability for certain derivatives of this compound. These studies are crucial for understanding the pharmacokinetic profiles necessary for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 8-(2-((2-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can reaction conditions be optimized for higher yield?
- Methodology : The synthesis involves multi-step reactions, starting with cyclization to form the imidazo[2,1-f]purine core, followed by functionalization of the 2-chlorophenylaminoethyl side chain. Key steps include:
- Core formation : Use cyclization under acidic/basic conditions with precursors like substituted purines and imidazole derivatives .
- Side-chain introduction : Employ nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 2-chlorophenyl group .
- Optimization : Control reaction temperatures (60–100°C), solvent selection (DCM, ethanol), and catalyst systems (e.g., Pd-based catalysts for coupling). Monitor purity via HPLC and adjust stoichiometry to minimize byproducts .
Q. What analytical techniques are recommended for structural characterization and purity assessment of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry. For example, the 2-chlorophenyl group’s aromatic protons appear as distinct multiplet signals .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₂₂ClN₇O₂) and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What initial biological screening assays are appropriate for evaluating the compound’s therapeutic potential?
- Methodology :
- Enzyme inhibition assays : Test adenosine deaminase or kinase inhibition using fluorogenic substrates (e.g., ZM241385 for adenosine receptors) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled antagonists) to quantify affinity for serotonin or adenosine receptors .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?
- Methodology :
- Cross-validation : Replicate assays under standardized conditions (pH, temperature, cell passage number) .
- Structural verification : Confirm batch-to-batch consistency via X-ray crystallography or 2D NMR (e.g., NOESY for conformational analysis) .
- Meta-analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 3-chlorophenyl analogs) to identify structure-activity trends .
Q. What computational approaches are suitable for predicting binding modes of the compound with enzyme targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine A₂A receptor active sites. Focus on hydrogen bonding with Asn253 and hydrophobic interactions with Phe168 .
- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water) to assess conformational flexibility .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at catalytic sites (e.g., charge transfer in kinase inhibition) .
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Methodology :
- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-chlorophenyl) or alkyl groups (e.g., ethyl vs. propyl chains) .
- Bioisosteric replacement : Replace the imidazo-purine core with pyrazolo[3,4-d]pyrimidine to assess scaffold dependency .
- Parallel screening : Test derivatives against panels of related targets (e.g., PI3Kδ, CDK2) to identify off-target effects .
Q. What experimental designs validate hypotheses about the compound’s role in modulating apoptotic pathways?
- Methodology :
- Western blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage, Bcl-2/Bax ratios) in treated vs. untreated cells .
- Flow cytometry : Use Annexin V/PI staining to measure early/late apoptotic populations .
- Transcriptomic analysis : Perform RNA-seq to identify dysregulated genes (e.g., p53, Bim) in response to treatment .
Q. How can stability issues under physiological conditions be mitigated during in vitro testing?
- Methodology :
- Solubility enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or cyclodextrin encapsulation .
- Light protection : Store solutions in amber vials to prevent photodegradation of the imidazo-purine core .
- Buffer optimization : Maintain pH 7.4 with HEPES or phosphate buffers to avoid hydrolysis of the dione moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
